(6-Bromo-4-chloropyridin-2-yl)methanol

Description

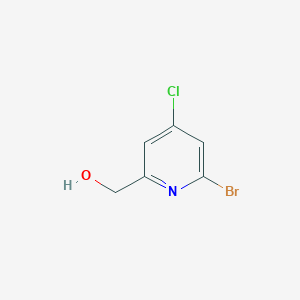

(6-Bromo-4-chloropyridin-2-yl)methanol is a halogenated pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position, a bromine atom at the 6-position, and a chlorine atom at the 4-position of the pyridine ring. The compound’s reactivity and applications are likely influenced by the electron-withdrawing effects of the halogens (Br, Cl) and the hydrogen-bonding capability of the hydroxymethyl group.

Properties

Molecular Formula |

C6H5BrClNO |

|---|---|

Molecular Weight |

222.47 g/mol |

IUPAC Name |

(6-bromo-4-chloropyridin-2-yl)methanol |

InChI |

InChI=1S/C6H5BrClNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2 |

InChI Key |

FAXCELWEPMNIMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CO)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-chloropyridine, followed by the reaction with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production methods for (6-Bromo-4-chloropyridin-2-yl)methanol are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of 6-bromo-4-chloropyridine-2-carboxylic acid.

Reduction: Formation of 6-bromo-4-chloropyridin-2-ylmethane.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7H6BrClN

Molecular Weight : 221.48 g/mol

Structural Features : The compound features a pyridine ring with bromine at the 6-position and chlorine at the 4-position, along with a hydroxymethyl group at the 2-position. This arrangement contributes to its distinct chemical reactivity and biological activity.

Chemistry

(6-Bromo-4-chloropyridin-2-yl)methanol serves as a building block in the synthesis of various organic compounds. It is particularly important in the preparation of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in diverse chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules. |

| Pharmaceutical Development | Acts as a scaffold for designing new drugs targeting specific diseases. |

| Agrochemical Production | Employed in the development of herbicides and pesticides. |

Biological Research

In biological studies, (6-Bromo-4-chloropyridin-2-yl)methanol is utilized to investigate the effects of brominated pyridine derivatives on cellular processes. It has been shown to exhibit enzyme inhibition properties, making it a candidate for drug development aimed at modulating enzyme activity.

Case Study : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer pathways, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

The compound is being explored for its therapeutic potential , particularly in developing drugs that target specific receptors or enzymes. Its unique structure allows for interactions that can modulate biological pathways.

| Therapeutic Target | Potential Application |

|---|---|

| Enzymes | Inhibition of enzymes involved in metabolic pathways. |

| Receptors | Modulation of receptor activity influencing signaling pathways. |

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique aspects of (6-Bromo-4-chloropyridin-2-yl)methanol:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| (6-Bromo-pyridin-2-yl)methanol | Lacks chlorine at the 4-position | Different reactivity profile |

| (4-Chloro-6-methylpyridin-2-yl)methanol | Contains a methyl group instead of bromine | Altered biological activity |

Mechanism of Action

The mechanism of action of (6-Bromo-4-chloropyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Substituent Analysis

The table below summarizes key structural and commercial data for (6-Bromo-4-chloropyridin-2-yl)methanol and its analogs:

Key Observations:

Substituent Effects: The chloro group at position 4 in the target compound is strongly electron-withdrawing, which may enhance the electrophilicity of the pyridine ring compared to analogs with methoxy (electron-donating) groups at position 5 (e.g., (6-Bromo-5-methoxypyridin-2-yl)methanol) . The hydroxymethyl group at position 2 (vs. 3 in the isomer from ) likely alters hydrogen-bonding interactions and solubility.

Commercial Availability: The 5-methoxy analog is commercially available at premium pricing, suggesting its utility in specialized syntheses .

Positional Isomerism: The 3-hydroxymethyl isomer (CAS 1256794-24-7) shares the same halogen substituents as the target but differs in the hydroxymethyl position. This minor structural variation could lead to divergent crystallization behavior or biological activity.

Implications of Structural Differences

- Reactivity : The trifluoromethyl (-CF3) group in 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine introduces strong electron-withdrawing effects, making this compound more resistant to nucleophilic substitution compared to the target’s chloro substituent.

- Synthetic Utility: Methoxy-substituted derivatives (e.g., (6-Methoxypyridin-2-yl)-methanol ) are often intermediates in pharmaceuticals, whereas bromo/chloro analogs may serve as halogenated building blocks for cross-coupling reactions.

Biological Activity

(6-Bromo-4-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the pyridine ring, along with a hydroxymethyl group, which contributes to its reactivity and biological interactions. The following sections explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of (6-Bromo-4-chloropyridin-2-yl)methanol is C6H5BrClN. It can be synthesized through various methods, including:

- Bromination of 4-chloropyridine : This involves the introduction of a bromine atom at the 6-position.

- Hydroxymethylation : The subsequent reaction with formaldehyde introduces the hydroxymethyl group.

These synthetic routes are optimized for yield and purity, often using catalysts to enhance efficiency .

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including (6-Bromo-4-chloropyridin-2-yl)methanol, exhibit significant antitumor activity. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity:

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| (6-Bromo-4-chloropyridin-2-yl)methanol | TBD | TBD |

| Control (e.g., Doxorubicin) | 0.05 | High |

Studies have shown that certain structural modifications can enhance the selectivity towards tumor cells while minimizing toxicity to normal cells .

Antioxidant Activity

The antioxidant potential of halogenated pyridines has also been explored. Compounds similar to (6-Bromo-4-chloropyridin-2-yl)methanol have demonstrated varying levels of antioxidant activity:

| Extract/Compound | DPPH IC50 (µg/mL) | Activity Level |

|---|---|---|

| (6-Bromo-4-chloropyridin-2-yl)methanol | TBD | TBD |

| Ascorbic Acid | 7.21 | High |

The antioxidant activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases .

The biological activity of (6-Bromo-4-chloropyridin-2-yl)methanol can be attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances its lipophilicity and allows it to penetrate cellular membranes effectively. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.

- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage in cells .

Case Studies and Research Findings

Several research studies have investigated the biological properties of related compounds:

-

Antitumor Efficacy : A study evaluated the cytotoxic effects of a series of chloropyridine derivatives on human cancer cell lines. Results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.

- Findings : Compounds with bromine substitutions showed IC50 values significantly lower than those without halogens.

-

Antioxidant Properties : Research on antioxidant activity highlighted that certain pyridine derivatives could effectively reduce oxidative stress markers in vitro.

- Findings : The study classified several derivatives as having high antioxidant activity based on their IC50 values against DPPH radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.